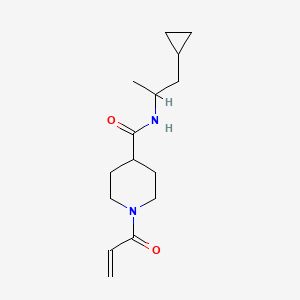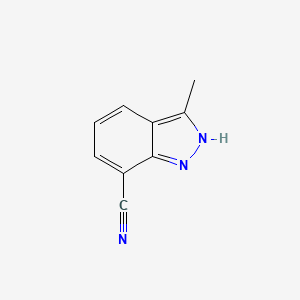![molecular formula C11H13F2NO2 B2557722 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane CAS No. 1216346-67-6](/img/structure/B2557722.png)
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane is a chemical compound with the molecular formula C11H13F2NO2 and a molecular weight of 229.22 g/mol. It is known for its unique structure, which includes a difluoroethoxy group and a hydroxyimino group attached to a phenyl ring. This compound is used as a building block in various chemical syntheses and has applications in scientific research and industry.
Métodos De Preparación
The synthesis of 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2,2-difluoroethoxy)benzaldehyde.
Oxime Formation: The aldehyde group of 4-(2,2-difluoroethoxy)benzaldehyde is converted to an oxime group using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Reduction: The resulting oxime is then reduced to the corresponding amine using a reducing agent like sodium borohydride.
Final Step: The amine is then reacted with propionaldehyde to form the final product, this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Análisis De Reacciones Químicas
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to a nitroso group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The hydroxyimino group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include mild to moderate temperatures, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to inhibition or activation of these targets.
Pathways: It may modulate signaling pathways related to cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.
Comparación Con Compuestos Similares
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)propane can be compared with similar compounds such as:
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)butane: Similar structure but with a butane chain instead of a propane chain.
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)ethane: Similar structure but with an ethane chain instead of a propane chain.
1-[4-(2,2-Difluoroethoxy)phenyl]-1-(hydroxyimino)pentane: Similar structure but with a pentane chain instead of a propane chain.
The uniqueness of this compound lies in its specific combination of functional groups and chain length, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
(NE)-N-[1-[4-(2,2-difluoroethoxy)phenyl]propylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-2-10(14-15)8-3-5-9(6-4-8)16-7-11(12)13/h3-6,11,15H,2,7H2,1H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAUFEIVDNSZBS-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)C1=CC=C(C=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/C1=CC=C(C=C1)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-cyclopentyl-4-[(4-oxo-3,4-dihydroquinazolin-3-yl)methyl]piperidine-1-carboxamide](/img/structure/B2557639.png)
![2,2,2-trifluoroethyl (1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2557640.png)
![ETHYL 4-{2-[(3-CYANO-6-METHYLPYRIDIN-2-YL)SULFANYL]ACETAMIDO}BENZOATE](/img/structure/B2557642.png)
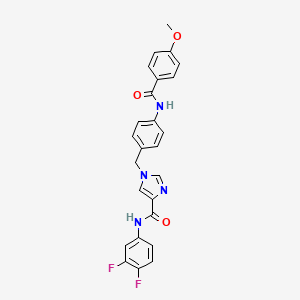
![Ethyl 7-methyl-2-((4-nitrobenzyl)thio)-4-oxo-5-(pyridin-4-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2557645.png)
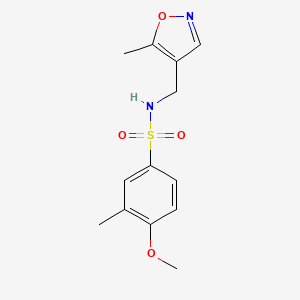
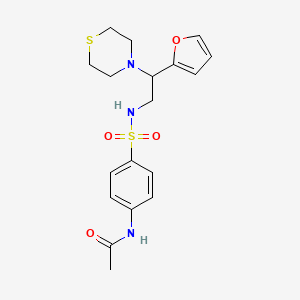
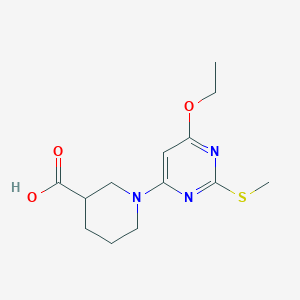
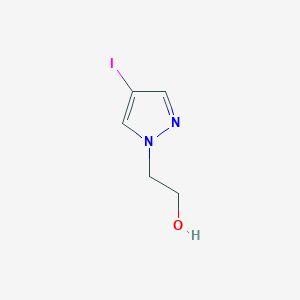

![1-(4-fluorophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]cyclopropane-1-carboxamide](/img/structure/B2557659.png)

